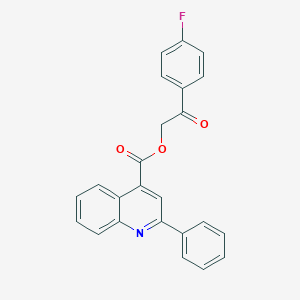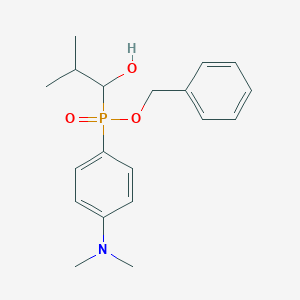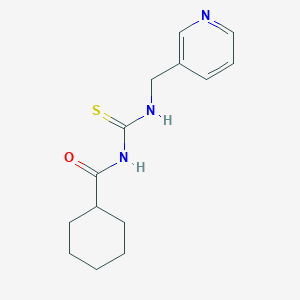
Ethyl 2-(2-fluorobenzamido)-5-methyl-4-phenylthiophene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(2-fluorobenzamido)-5-methyl-4-phenylthiophene-3-carboxylate, also known as EFBMPTC, is a synthetic compound that has gained interest in the scientific community due to its potential use in the development of new drugs.
作用機序
Target of Action
The primary target of Ethyl 2-(2-fluorobenzamido)-5-methyl-4-phenylthiophene-3-carboxylate is mycolic acid synthesized by Pks 13 , which is identified as a perfect target . This compound has been found to exhibit good potency in inhibiting the growth of bacteria, including E. coli, P. aeruginosa, Salmonella, and S. aureus .
Biochemical Pathways
The compound affects the biochemical pathways related to the synthesis of mycolic acid by Pks 13 . The disruption of these pathways leads to the inhibition of bacterial growth .
Pharmacokinetics
These compounds have shown similar elimination half-life (t½) and clearance (Cl) values . More research is needed to determine the exact ADME properties of this compound.
Result of Action
The result of the compound’s action is the inhibition of bacterial growth, including E. coli, P. aeruginosa, Salmonella, and S. aureus . This is achieved through the disruption of mycolic acid synthesis, a crucial component of the bacterial cell wall .
実験室実験の利点と制限
One advantage of Ethyl 2-(2-fluorobenzamido)-5-methyl-4-phenylthiophene-3-carboxylate is its relatively simple synthesis method, which makes it an attractive candidate for further research and development. However, one limitation is the lack of comprehensive studies on its pharmacokinetics and pharmacodynamics, which may hinder its development as a drug candidate.
将来の方向性
There are several potential future directions for research on Ethyl 2-(2-fluorobenzamido)-5-methyl-4-phenylthiophene-3-carboxylate. One area of interest is the development of this compound as a treatment for inflammatory diseases such as rheumatoid arthritis. Another area of interest is the development of this compound as an anticancer agent, particularly in combination with other drugs. Additionally, further studies on the pharmacokinetics and pharmacodynamics of this compound are needed to fully understand its potential as a drug candidate.
In conclusion, this compound is a synthetic compound with potential use in the development of new drugs. Its anti-inflammatory and anticancer activity, low toxicity profile, and simple synthesis method make it an attractive candidate for further research and development. However, further studies are needed to fully understand its pharmacokinetics and pharmacodynamics and to explore its potential as a drug candidate for various diseases.
合成法
Ethyl 2-(2-fluorobenzamido)-5-methyl-4-phenylthiophene-3-carboxylate can be synthesized through a multi-step process involving the reaction between 2-fluorobenzoyl chloride and 5-methyl-4-phenylthiophene-3-carboxylic acid in the presence of triethylamine. The resulting intermediate is then treated with ethyl chloroformate and triethylamine to yield the final product.
科学的研究の応用
Ethyl 2-(2-fluorobenzamido)-5-methyl-4-phenylthiophene-3-carboxylate has been the subject of several scientific studies due to its potential use as a drug candidate. One study found that this compound exhibited potent anti-inflammatory activity, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Another study showed that this compound had potent antitumor activity against several cancer cell lines, indicating its potential use as an anticancer agent.
生化学分析
Biochemical Properties
It has been identified as a phosphodiesterase IV inhibitor . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in the regulation of cyclic nucleotide levels within cells .
Cellular Effects
Given its role as a phosphodiesterase IV inhibitor, it may influence cell function by modulating cyclic nucleotide levels, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
As a phosphodiesterase IV inhibitor, it may exert its effects at the molecular level by binding to and inhibiting the activity of phosphodiesterase IV, leading to increased levels of cyclic nucleotides within cells .
特性
IUPAC Name |
ethyl 2-[(2-fluorobenzoyl)amino]-5-methyl-4-phenylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FNO3S/c1-3-26-21(25)18-17(14-9-5-4-6-10-14)13(2)27-20(18)23-19(24)15-11-7-8-12-16(15)22/h4-12H,3H2,1-2H3,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXHBDLBFBBDISH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C2=CC=CC=C2)C)NC(=O)C3=CC=CC=C3F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl 2-[(3E)-3-[hydroxy(phenyl)methylidene]-2-(4-methoxyphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B383379.png)

![prop-2-en-1-yl 2-{3-hydroxy-4-[(4-methylphenyl)carbonyl]-2-oxo-5-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B383383.png)
![methyl 2-[(3E)-2-(4-chlorophenyl)-3-[hydroxy-(4-methoxyphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B383384.png)
![4-(4-chlorobenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B383385.png)
![allyl 2-[3-hydroxy-5-(4-methylphenyl)-2-oxo-4-(2-thienylcarbonyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B383386.png)

![methyl 2-[(4E)-4-[(4-fluorophenyl)-hydroxymethylidene]-2,3-dioxo-5-thiophen-2-ylpyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B383391.png)
![5-{(allylamino)[(3,4-dichlorobenzyl)sulfanyl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B383392.png)

![Isopentyl 4-(dimethylamino)phenyl[hydroxy(3,4,5-trimethoxyphenyl)methyl]phosphinate](/img/structure/B383394.png)


![4-(4-Methyl-1-piperazinyl)-6-tert-pentyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B383402.png)
